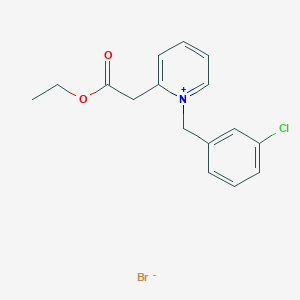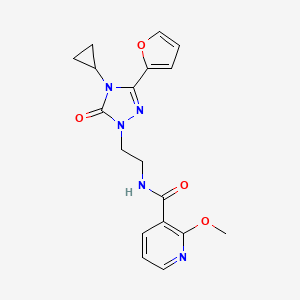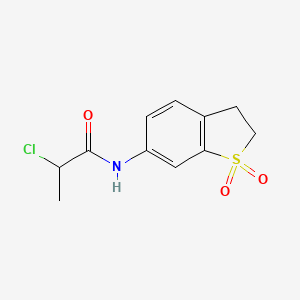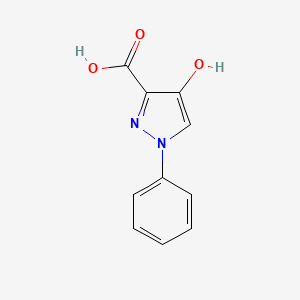![molecular formula C22H18ClN5O3 B2850688 N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 946225-18-9](/img/structure/B2850688.png)
N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5O3 and its molecular weight is 435.87. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
The synthesis of complex heterocyclic compounds, including pyrimidine and pyridine derivatives, involves multi-component reactions that can lead to the formation of polymeric coordination complexes and derivatives with potential biological activities. For instance, a study by Klimova et al. explored the three-component reaction of tautomeric amidines, leading to the formation of pyrimidine derivatives and polymeric coordination complexes (Klimova, E., Flores‐Álamo, M., Klimova, T., Cortez Maya, S., & Beletskaya, I., 2013). Another study focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating the versatility of starting materials like 2-chloro-6-ethoxy-4-acetylpyridine in synthesizing antimicrobial agents (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Biological Activities
The biological evaluation of synthesized compounds is crucial in the development of new drugs. Studies have shown that derivatives of pyrimidine and pyridine can exhibit significant antimicrobial, anti-inflammatory, and anticancer activities. For example, Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives and evaluated them for their antimicrobial and antituberculosis activity, demonstrating the potential of these compounds in treating infectious diseases (Soni, H. I., & Patel, N., 2017). Similarly, Al-Sanea et al. (2020) designed and synthesized 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, testing their anticancer activity on 60 cancer cell lines and identifying compounds with appreciable cancer cell growth inhibition (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).
Potential Applications in Medicinal Chemistry
The compound and its related derivatives have potential applications in the development of new therapeutic agents, particularly in the fields of oncology, neurodegenerative diseases, and infectious diseases. The selective inhibition of histone deacetylase (HDAC) by compounds such as MGCD0103 highlights the role of these molecules in cancer therapy and the broader implications for epigenetic modulation (Zhou, N. Z., Moradei, O., Raeppel, S., Leit, S., Fréchette, S., Gaudette, F., Paquin, I., Bernstein, N., Bouchain, G., Vaisburg, A., Jin, Z., Gillespie, J., Wang, J., Fournel, M., Yan, P. T., Trachy-Bourget, M.-C., Kalita, A., Lu, A.-h., Rahil, J., Macleod, A., Li, Z., Besterman, J., & Delorme, D., 2008).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O3/c1-14-7-8-15(23)11-17(14)26-19(29)13-27-18-6-4-10-25-20(18)21(30)28(22(27)31)12-16-5-2-3-9-24-16/h2-11H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQIJDEIDRDPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2850607.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2850610.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2850611.png)

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-1(6H)-pyridazinyl]propanoate](/img/structure/B2850613.png)
![2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2850614.png)
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2850616.png)
![2-(butylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2850618.png)





![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2850627.png)